

# A Comparative Analysis of Lentinan and Polysaccharide-K (PSK) in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lentinan |           |
| Cat. No.:            | B1674730 | Get Quote |

# A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two leading fungal-derived immunotherapies.

Introduction: In the landscape of cancer immunotherapy, natural polysaccharides have garnered significant attention for their ability to modulate the host immune response against tumors. Among these, **Lentinan**, derived from the Shiitake mushroom (Lentinus edodes), and Polysaccharide-K (PSK), from the Turkey Tail mushroom (Trametes versicolor), stand out as two of the most extensively researched and clinically utilized agents, particularly in Asia. Both are approved as adjuncts to conventional cancer therapies in Japan.[1][2] This guide provides a detailed comparative analysis of **Lentinan** and PSK, focusing on their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies behind these findings.

At a Glance: Lentinan vs. PSK



| Feature              | Lentinan                                                                      | Polysaccharide-K (PSK)                                                                                              |
|----------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Source               | Lentinus edodes (Shiitake mushroom)                                           | Trametes versicolor (Turkey<br>Tail mushroom)                                                                       |
| Structure            | Purified $\beta$ -1,3-glucan with $\beta$ -1,6 branches                       | Protein-bound polysaccharide (β-glucan and protein)[2][3]                                                           |
| Primary Mechanism    | Immunomodulation; enhances activity of NK cells, T-cells, and macrophages.[1] | Immunomodulation; activates NK cells, cytotoxic T- lymphocytes, and dendritic cells.[4]                             |
| Direct Cytotoxicity  | Generally considered non-<br>cytotoxic, acts via host's<br>immune system.[5]  | Some studies suggest direct<br>anti-proliferative and pro-<br>apoptotic effects on certain<br>cancer cell lines.[6] |
| Approved Use (Japan) | Adjuvant for gastric cancer.[2]                                               | Adjuvant for gastric, colorectal, and non-small cell lung cancers.[4]                                               |

## **Quantitative Analysis of Clinical Efficacy**

The clinical utility of **Lentinan** and PSK, primarily as adjunctive therapies, has been evaluated in numerous studies. The following tables summarize key quantitative data from clinical trials, providing a comparative overview of their performance in various cancer types.

#### **Gastric Cancer**



| Agent    | Study<br>Focus                                  | Patient<br>Cohort                                  | Treatment<br>Regimen          | Key<br>Findings                                                                                                                            | Reference |
|----------|-------------------------------------------------|----------------------------------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Lentinan | Advanced/Re<br>current<br>Gastric<br>Cancer     | 650 patients<br>(meta-<br>analysis of 5<br>trials) | Chemotherap<br>y +/- Lentinan | Lentinan significantly prolonged overall survival (Hazard Ratio: 0.80). Median survival: 139 days (Lentinan group) vs. 114 days (control). | [7]       |
| Lentinan | Unresectable/<br>Recurrent<br>Gastric<br>Cancer | N/A (Phase III<br>study)                           | Tegafur +<br>Lentinan         | 2-year<br>survival rate:<br>12.97%; 3-<br>year survival<br>rate: 9.51%.                                                                    | [8]       |
| Lentinan | Advanced<br>Gastric<br>Cancer                   | N/A                                                | Chemotherap<br>y + Lentinan   | 1-year survival: 91.3% vs 59.4%; 2- year survival: 45.7% vs 32.7%; 5- year survival: 10.0% vs 0% (Lentinan vs chemo alone).                | [2]       |
| PSK      | Gastric<br>Cancer (post-                        | 10,617 patients                                    | Adjuvant<br>Chemotherap       | Median<br>overall                                                                                                                          | [9]       |



gastrectomy)

y +/- PSK

survival: 6.49

years (PSK

group) vs.

3.59 years

(control).

**Colorectal Cancer** 

| Agent    | Study<br>Focus                                 | Patient<br>Cohort                           | Treatment<br>Regimen     | Key<br>Findings                                                                | Reference |
|----------|------------------------------------------------|---------------------------------------------|--------------------------|--------------------------------------------------------------------------------|-----------|
| Lentinan | Advanced/Re<br>current<br>Colorectal<br>Cancer | N/A                                         | Tegafur +<br>Lentinan    | 2-year<br>survival rate:<br>9.10%; 3-<br>year survival<br>rate: 4.55%.         | [8]       |
| PSK      | Curatively<br>Resected<br>Colorectal<br>Cancer | 1,094 patients (meta- analysis of 3 trials) | Chemotherap<br>y +/- PSK | PSK improved overall survival (HR: 0.71) and disease-free survival (HR: 0.72). | [10]      |

#### **Lung Cancer**



| Agent    | Study<br>Focus                   | Patient<br>Cohort                  | Treatment<br>Regimen          | Key<br>Findings                                                    | Reference |
|----------|----------------------------------|------------------------------------|-------------------------------|--------------------------------------------------------------------|-----------|
| Lentinan | Non-Small<br>Cell Lung<br>Cancer | 3,117 patients (review of 38 RCTs) | Chemotherap<br>y +/- Lentinan | Overall response rate: 56.9% (Lentinan group) vs. 43.3% (control). | [3]       |
| PSK      | Non-Small<br>Cell Lung<br>Cancer | N/A                                | N/A                           | Positive results in adjuvant treatment.                            | [11]      |

#### **Mechanisms of Action: A Deeper Dive**

Both **Lentinan** and PSK exert their anti-tumor effects primarily by stimulating the host's immune system, rather than through direct cytotoxic effects on cancer cells. However, the specific pathways and cellular interactions they modulate show some distinctions.

#### **Lentinan's Immunomodulatory Cascade**

**Lentinan**, a pure β-glucan, is recognized by various pattern recognition receptors on immune cells, such as Dectin-1, Toll-like receptors (TLRs), and complement receptor 3 (CR3).[2] This interaction triggers a downstream signaling cascade that leads to the activation of key immune cells including macrophages, dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes. [12] Activated immune cells then mount an anti-tumor response through enhanced cytotoxicity and cytokine production.





Click to download full resolution via product page

Caption: Lentinan signaling pathway leading to immune activation and apoptosis.

#### **PSK's Dual-Action Mechanism**

PSK, being a protein-bound polysaccharide, exhibits a broader range of biological activities. Similar to **Lentinan**, it is a potent immunomodulator, with a notable agonistic effect on Toll-like receptor 2 (TLR2).[13] This interaction is crucial for the activation of dendritic cells and subsequent T-cell and NK cell-mediated anti-tumor responses.[13] In addition to its immunomodulatory effects, some in vitro studies have demonstrated that PSK can directly



inhibit the proliferation of certain tumor cell lines and induce apoptosis, suggesting a dual mechanism of action.[6]



Click to download full resolution via product page

Caption: PSK signaling pathway illustrating both immune activation and direct tumor inhibition.

#### **Experimental Protocols**

A summary of the methodologies employed in the preclinical and clinical evaluation of **Lentinan** and PSK is provided below.

#### **Cytotoxicity and Proliferation Assays**

- Objective: To determine the direct effect of the compounds on cancer cell viability and growth.
- · Methodology:
  - Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[14]



- Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of **Lentinan** or PSK. A positive control (e.g., 5-Fluorouracil) and a vehicle control are included.[14]
- Incubation: Cells are incubated with the compounds for a defined period (e.g., 48-72 hours).
- Viability Assessment: Cell viability is measured using assays such as MTS or BrdU incorporation. The MTS assay measures the metabolic activity of viable cells, while the BrdU assay measures DNA synthesis in proliferating cells.[6][14]
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.





Click to download full resolution via product page

Caption: Workflow for a typical in vitro cytotoxicity assay.

#### **Immune Cell Activation Assays**

- Objective: To evaluate the ability of Lentinan and PSK to activate various immune cell populations.
- · Methodology:



- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or cancer patients. Specific immune cell subsets (e.g., NK cells, T-cells) can be further purified using methods like magnetic-activated cell sorting (MACS).[10]
- Stimulation: Isolated cells are cultured in the presence of **Lentinan** or PSK at various concentrations and for different durations.[13]
- Activation Marker Analysis: The expression of activation markers (e.g., CD25, CD69) on the surface of immune cells is measured by flow cytometry.[10]
- Cytokine Production: The concentration of cytokines (e.g., IFN-γ, IL-12) in the culture supernatant is quantified using ELISA or Luminex assays.[10]
- Proliferation Assay: T-cell proliferation is assessed using a [3H]-thymidine incorporation assay.[13]



Click to download full resolution via product page

Caption: Workflow for assessing immune cell activation.

#### **Conclusion and Future Perspectives**



Both **Lentinan** and PSK have demonstrated significant potential as adjunctive therapies in the management of various cancers. Their ability to enhance the host's immune response provides a complementary approach to conventional treatments like chemotherapy and radiotherapy. While both agents share a common mechanism of immunomodulation, the protein component of PSK may confer additional direct anti-tumor activities that warrant further investigation.

For researchers and drug development professionals, the choice between **Lentinan** and PSK may depend on the specific cancer type, the desired immunological endpoint, and the potential for synergistic interactions with other therapeutic modalities. Future research should focus on head-to-head clinical trials to directly compare their efficacy, as well as on identifying predictive biomarkers to guide patient selection for these promising immunotherapies. The detailed understanding of their mechanisms of action and the standardization of experimental protocols will be crucial in fully realizing the therapeutic potential of these natural polysaccharides in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jcancer.org [jcancer.org]
- 2. The Use of Lentinan for Treating Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The immunomodulator PSK induces in vitro cytotoxic activity in tumour cell lines via arrest of cell cycle and induction of apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual Patient Based Meta-analysis of Lentinan for Unresectable/Recurrent Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. [Results of phase III study of lentinan] PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Protein-bound polysaccharide K prolonged overall survival in gastric cancer patients from a non-Japanese Asian country who received gastrectomy and adjuvant chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effects and mechanisms of polysaccharide-K (PSK): implications of cancer immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polysaccharide Krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [A Comparative Analysis of Lentinan and Polysaccharide-K (PSK) in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674730#comparative-analysis-of-lentinan-versus-psk-in-cancer-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing